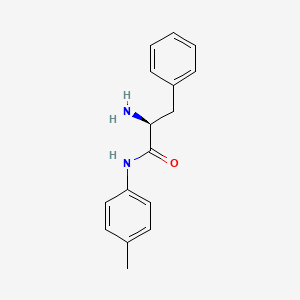

(2S)-2-Amino-N-(4-methylphenyl)-3-phenylpropanamide

CAS No.:

Cat. No.: VC13303877

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N2O |

|---|---|

| Molecular Weight | 254.33 g/mol |

| IUPAC Name | (2S)-2-amino-N-(4-methylphenyl)-3-phenylpropanamide |

| Standard InChI | InChI=1S/C16H18N2O/c1-12-7-9-14(10-8-12)18-16(19)15(17)11-13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3,(H,18,19)/t15-/m0/s1 |

| Standard InChI Key | NBYFHVJOHIUSPW-HNNXBMFYSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC=CC=C2)N |

| SMILES | CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s IUPAC name, (2S)-2-amino-N-(4-methylphenyl)-3-phenylpropanamide, defines its key structural features:

-

A propanamide core with an (S)-configured amino group at the second carbon.

-

A 3-phenyl substituent on the third carbon.

-

An N-(4-methylphenyl) group attached to the amide nitrogen.

This configuration places it within a class of bioactive molecules where stereochemistry profoundly influences receptor interactions . Comparative analysis with the N-methyl variant (CAS 35373-92-3) reveals that substituting the methyl group with a 4-methylphenyl moiety introduces enhanced steric bulk and potential π-π stacking interactions, which could modulate solubility and target binding .

Table 1: Key Physicochemical Properties of Related Propanamides

Synthetic Methodologies

General Approaches to Propanamide Synthesis

The synthesis of analogous compounds typically involves:

-

Amide Coupling: Reacting a carboxylic acid derivative (e.g., succinic anhydride) with an aniline derivative under microwave irradiation or thermal conditions . For example, N-arylsuccinimides are synthesized via microwave-assisted reactions between succinic anhydride and substituted anilines in tetrahydrofuran, yielding products in 56–70% efficiency .

-

Stereoselective Amination: Enzymatic or chemical resolution to achieve the desired (S)-configuration, critical for bioactivity .

Adapting Protocols for the Target Compound

To synthesize (2S)-2-Amino-N-(4-methylphenyl)-3-phenylpropanamide, the following steps are proposed:

-

Preparation of 3-Phenylpropanoyl Chloride: React 3-phenylpropanoic acid with thionyl chloride.

-

Amide Formation: Couple the acyl chloride with 4-methylaniline in the presence of a base (e.g., N,N-diisopropylethylamine) to yield the racemic amide.

-

Chiral Resolution: Use chiral chromatography or enzymatic methods to isolate the (S)-enantiomer.

Key Reaction:

Physicochemical and ADMET Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume